molecular formula C52H72I2N14O12S2 B10853888 Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2

Cat. No.: B10853888
M. Wt: 1403.2 g/mol
InChI Key: ZHARLIJAVUCVJG-YLYTWGDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 is a synthetic peptide compound known for its potential applications in biochemical and pharmacological research. This compound is characterized by its unique cyclic structure and the presence of iodinated tyrosine residues, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 involves a series of peptide coupling reactions. The process typically starts with the solid-phase synthesis of the linear peptide sequence, followed by cyclization to form the cyclic structure. The iodination of tyrosine residues is achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would involve scaling up the solid-phase peptide synthesis process, ensuring high purity and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atoms in the penicillamine residues.

    Reduction: Reduction reactions can target the disulfide bonds within the cyclic structure.

    Substitution: Electrophilic substitution reactions can occur at the iodinated tyrosine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Iodine or iodinating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified iodinated tyrosine residues .

Scientific Research Applications

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins involved in disease pathways.

    Industry: Utilized in the development of diagnostic tools and assays for biochemical research.

Mechanism of Action

The mechanism of action of Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis . The iodinated tyrosine residues play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C52H72I2N14O12S2

Molecular Weight

1403.2 g/mol

IUPAC Name

(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3,5-diiodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C52H72I2N14O12S2/c1-52(2)42(68-44(74)33(56)21-28-13-15-30(70)16-14-28)50(80)66-36(23-29-19-31(53)41(72)32(54)20-29)45(75)61-24-40(71)62-38(25-69)48(78)65-37(22-27-9-4-3-5-10-27)47(77)67-39(26-81-82-52)49(79)64-35(11-6-7-17-55)46(76)63-34(43(57)73)12-8-18-60-51(58)59/h3-5,9-10,13-16,19-20,33-39,42,69-70,72H,6-8,11-12,17-18,21-26,55-56H2,1-2H3,(H2,57,73)(H,61,75)(H,62,71)(H,63,76)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,68,74)(H4,58,59,60)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1

InChI Key

ZHARLIJAVUCVJG-YLYTWGDESA-N

Isomeric SMILES

CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C

Canonical SMILES

CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.